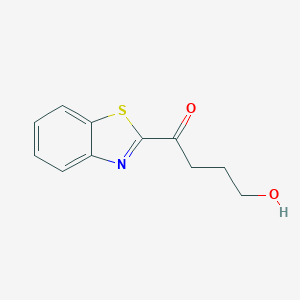

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-4-hydroxybutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-7-3-5-9(14)11-12-8-4-1-2-6-10(8)15-11/h1-2,4,6,13H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHZHHKYAASTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Deprotonation of Benzothiazole :

Benzothiazole (29 ) is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, generating a resonance-stabilized anion at the C2 position of the thiazole ring. This step requires strict temperature control to prevent side reactions. -

Lactone Addition :

The anion reacts with γ-butyrolactone (30 ), leading to ring opening and forming 1-(benzo[d]thiazol-2-yl)-4-hydroxybutan-1-one (32 ). The reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon of the lactone, followed by protonation of the alkoxide intermediate (Figure 1).

Key Parameters :

Workup and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yields typically exceed 70%, with purity >95% confirmed by HPLC and NMR.

Alternative Pathways: Reductive Amination and Condensation

While less common, reductive amination and condensation strategies offer complementary routes to the target compound.

Condensation with 2-Aminobenzenethiol Derivatives

Although excluded sources propose condensation methods, analogous protocols from coordination chemistry provide insights. For instance, Schiff base syntheses employ ethanol as a solvent and glacial acetic acid as a catalyst, suggesting that similar conditions could facilitate benzothiazole-ketone couplings.

Sodium Borohydride-Mediated Reduction

Source demonstrates the reduction of α-chloroketones to alcohols using NaBH in THF/ethanol. Applied to 1-(1,3-benzothiazol-2-yl)-4-ketobutan-1-one, this method could theoretically yield the target hydroxyketone. However, this remains hypothetical without explicit experimental validation.

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency of the nucleophilic ring-opening method against theoretical alternatives.

| Method | Reagents/Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Nucleophilic ring-opening | n-BuLi, THF, −78°C | 70–80% | >95% | High regioselectivity; scalable |

| Reductive amination | NaBH, THF/ethanol | N/A | N/A | Mild conditions; requires precursor |

| Condensation | Ethanol, glacial acetic acid | N/A | N/A | Simple setup; limited scope |

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and moderate temperatures around 50°C . Major products formed from these reactions depend on the specific reagents and conditions used but typically include various substituted benzothiazole derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one and related compounds, based on evidence from crystallographic studies, synthetic reports, and pharmacological analyses:

Key Observations:

Heterocyclic Core Variations: The benzothiazole ring in the target compound contains sulfur, which confers distinct electronic properties compared to benzoxadiazole (O/N) in or benzodiazole (N/N) in . Sulfur’s polarizability may enhance binding to biological targets.

Substituent Effects: The hydroxyl group in the target compound likely increases hydrophilicity compared to non-polar substituents (e.g., propynyl in or cyclobutyl in ).

Pharmacological Implications :

- Benzothiazole derivatives are frequently associated with antitumor activity, as seen in patented compounds (e.g., ), though direct data for the target compound are unavailable.

- Benzoxadiazole derivatives () are often explored for spectroscopic applications, suggesting divergent research priorities compared to benzothiazoles.

Biological Activity

1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This is achieved through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death. Studies have shown that compounds with a benzothiazole moiety exhibit significant anticancer properties by selectively targeting cancer cells while sparing normal cells.

Apoptosis Induction

In vitro studies indicate that this compound can activate procaspase-3, leading to increased levels of active caspase-3, which is essential for the apoptotic process. For instance, a series of benzothiazole derivatives were tested for their ability to induce apoptosis in various cancer cell lines, demonstrating that the presence of the benzothiazole ring enhances anticancer activity and selectivity against specific tumor types (e.g., U937 and MCF-7 cell lines) .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound reveal that modifications to the benzothiazole moiety significantly influence its biological activity. Key findings include:

- Electron-Withdrawing Effects : The benzothiazole substituent exhibits significant inductive effects that stabilize reactive intermediates during hydrolysis and photolysis processes .

- Lipophilicity : The lipophilicity of derivatives affects their cellular uptake and subsequent biological activity. Compounds with lower clog P values tend to show better selectivity and potency against cancer cells .

Anticancer Activity

A notable study evaluated several derivatives of benzothiazole for their anticancer properties. The results indicated that compounds with specific substitutions on the benzothiazole ring displayed potent anticancer activity with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells. The most promising candidates were found to activate caspase-3 effectively, corroborating their potential as therapeutic agents .

Hydrolysis Studies

Research on the hydrolysis of related compounds demonstrated that the benzothiazole moiety significantly influences the stability and reactivity of these compounds in aqueous environments. The hydrolysis products exhibited selective cytotoxicity towards various cancer cell lines, highlighting the importance of structural features in determining biological outcomes .

Table 1: Caspase-3 Activation Activity

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8b | 68 ± 4 |

| 8c | 104 ± 12 |

| 8g | 119 ± 6 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

This table summarizes the caspase-3 activation activity of selected compounds compared to PAC-1, a known positive control .

Q & A

Q. What are the common synthetic routes for 1-(1,3-Benzothiazol-2-yl)-4-hydroxybutan-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, thiourea derivatives of benzothiazole can react with α-bromo ketones under basic conditions to form the target compound. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: higher temperatures (80–100°C) and polar aprotic solvents (DMF or DMSO) often improve yields by facilitating nucleophilic attack on the benzothiazole core . Purification via column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted thiourea or dimerized intermediates .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity (>95%) and detect trace impurities (e.g., residual solvents or unreacted precursors) .

- NMR spectroscopy : and NMR can confirm the presence of the hydroxybutanone moiety (e.g., δ ~4.0 ppm for the hydroxyl proton) and benzothiazole aromatic protons (δ ~7.5–8.5 ppm) .

- Elemental analysis : Validate the molecular formula (CHNOS) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in solubility data reported for this compound?

Discrepancies in solubility often arise from differences in solvent polarity, temperature, or sample purity. For example, solubility in methanol may vary due to residual dimethylformamide (DMF) from synthesis. To standardize measurements:

- Use high-purity solvents (HPLC-grade) and pre-saturate solutions.

- Characterize solubility via UV-Vis spectroscopy at λ ~270–290 nm (benzothiazole absorption band) .

- Report data with precise temperature (±0.1°C) and solvent-water ratios .

Q. How can X-ray crystallography using SHELX software confirm the molecular structure of this compound?

Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level resolution. Key steps:

- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).

- Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Refine the structure using SHELXL, focusing on the benzothiazole-thioureido bond length (~1.74 Å) and hydrogen-bonding networks involving the hydroxybutanone group .

Q. What methodological approaches are used to evaluate its bioactivity in enzyme inhibition assays?

- IC determination : Conduct dose-response assays against target enzymes (e.g., SARS-CoV-2 main protease) using fluorescence-based substrates.

- Molecular docking : Use software like AutoDock Vina to model interactions between the benzothiazole moiety and the enzyme’s active site (e.g., hydrogen bonding with catalytic residues) .

- Structure-activity relationship (SAR) studies : Modify the hydroxybutanone chain to assess its role in binding affinity .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

Common pitfalls include poor solubility of intermediates and exothermic side reactions. Solutions:

- Optimize solvent systems (e.g., switch from DMF to acetonitrile for better heat dissipation).

- Use flow chemistry to control reaction kinetics and minimize byproducts .

- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the compound’s physicochemical properties accurately?

Discrepancies often stem from inadequate parameterization of the benzothiazole sulfur atom or neglect of solvent effects. Improve predictions by:

- Using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) for non-covalent interactions.

- Incorporating explicit solvent molecules (e.g., water or methanol) in molecular dynamics simulations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.